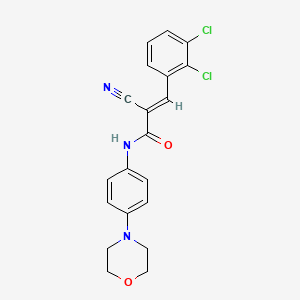

(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide

Description

Background and Significance in Medicinal Chemistry

The cyanoacrylamide functional group serves as a privileged scaffold in medicinal chemistry due to its dual reactivity: the electron-deficient cyano group enables covalent interactions with nucleophilic residues in biological targets, while the enamide linkage provides conformational rigidity for selective binding. In (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-ena mide, the 2,3-dichlorophenyl group enhances lipophilicity and π-stacking interactions, factors critical for membrane permeability and target engagement. The morpholino-aniline substituent contributes to solubility and modulates pharmacokinetic properties, balancing the hydrophobic dichlorophenyl moiety.

Recent studies on analogous compounds, such as 2-cyano-N-(3,4-dichlorophenyl)acetamide, demonstrate potent inhibition of inflammatory pathways by targeting kinases involved in NF-κB signaling. For instance, imidazopyridine derivatives bearing 2-cyanoacrylamide moieties exhibit reversible covalent binding to TAK1 (transforming growth factor beta-activated kinase 1), a node in oncogenic and inflammatory cascades. These findings validate the strategic incorporation of cyanoacrylamides into lead optimization campaigns for cancer and autoimmune diseases.

Historical Development of Cyano-Substituted Enamides

The synthesis of cyano-substituted enamides has evolved from classical stoichiometric methods to catalytic asymmetric approaches. Early routes relied on multi-step sequences involving Knoevenagel condensations between cyanoacetamides and aryl aldehydes, followed by amide coupling reactions. For example, the preparation of (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-ena mide required precise pH and temperature control to achieve geometric purity.

A paradigm shift occurred with the advent of transition-metal catalysis. The photoredox/nickel dual-catalyzed cyanoalkylation of enamides, reported by Lu et al., enables the stereoselective introduction of cyano groups at distal positions. This method employs cycloketone oxime esters as radical precursors, generating β-cyanoalkylated enamides with >20:1 E/Z selectivity. Such advances address historical challenges in controlling stereochemistry and functional group compatibility, directly impacting the synthesis of (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-ena mide.

Current Research Landscape and Applications

Contemporary research on cyano-substituted enamides spans three domains:

- Kinase Inhibition : Reversible covalent inhibitors leveraging cyanoacrylamide warheads show promise in targeting TAK1, BTK, and EGFR kinases. For example, compound 13h (2-cyano-3-(6-methylpyridin-2-yl)acrylamide) inhibits TAK1 with an IC~50~ of 27 nM, demonstrating >100-fold selectivity over related kinases.

- Antimicrobial Agents : Nickel-cyanamide complexes exhibit broad-spectrum activity against bacterial and fungal pathogens, with MIC values comparable to clinical antibiotics.

- Materials Science : Cyanamide derivatives serve as ligands in coordination polymers, enabling the design of luminescent materials and catalysts.

The structural features of (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-ena mide position it as a candidate for these applications. Its dichlorophenyl group may enhance binding to hydrophobic kinase pockets, while the morpholino moiety improves aqueous solubility for in vivo studies.

Rationale for Academic Investigation

Four factors justify intensified study of this compound:

- Synthetic Innovation : Current methods struggle with regioselectivity in unsymmetrical enamides. The compound’s 2,3-dichlorophenyl and morpholino-aniline groups present challenges in avoiding aryl scrambling during cross-coupling steps.

- Biological Unexplored Potential : No published data exist on its kinase inhibition profile, despite structural similarities to validated TAK1 inhibitors.

- Computational Modeling Gaps : Density functional theory (DFT) studies could elucidate its conformational preferences and reactivity, informing derivative design.

- Sustainable Chemistry Opportunities : Photoredox methods offer avenues for energy-efficient synthesis, reducing reliance on toxic solvents like DMF.

Properties

IUPAC Name |

(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O2/c21-18-3-1-2-14(19(18)22)12-15(13-23)20(26)24-16-4-6-17(7-5-16)25-8-10-27-11-9-25/h1-7,12H,8-11H2,(H,24,26)/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVSDSAVBOKBIB-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C(=CC3=C(C(=CC=C3)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)/C(=C/C3=C(C(=CC=C3)Cl)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide typically involves the following steps:

Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.

Attachment of the Dichlorophenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

Incorporation of the Morpholinylphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression. Kinases are crucial in signaling pathways that regulate cell division and survival, making them prime targets for cancer therapies.

- Case Study: Inhibition of EGFR

A study demonstrated that this compound effectively inhibits the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition of EGFR leads to reduced proliferation of cancer cells and increased apoptosis .

1.2 Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. In vitro studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .

Biological Research Applications

2.1 Target Identification and Validation

this compound is utilized in biological research for target identification. By studying its interactions with various proteins, researchers can elucidate the pathways involved in disease mechanisms.

- Example: Protein Kinase Inhibition

The compound has been employed in screening assays to identify new kinase inhibitors, facilitating the discovery of novel therapeutic targets in cancer and other diseases .

2.2 Chemical Biology Studies

In chemical biology, this compound serves as a tool for probing biological systems due to its ability to modify protein functions through covalent binding. This characteristic allows researchers to investigate the roles of specific proteins in cellular processes.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or interference with signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the phenyl rings and the amide nitrogen. A comparative analysis is provided below:

Biological Activity

(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C18H18Cl2N4O, with a molecular weight of 373.27 g/mol. The compound features a cyano group, a propene moiety, and a morpholine ring which contribute to its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Kinases : It has been reported to inhibit specific kinases involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.

- Antioxidant Activity : The compound demonstrates antioxidant properties, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : In vitro studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

- Cancer Cell Lines : A study evaluated the cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated significant apoptosis induction at micromolar concentrations.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in paw edema and inflammatory cytokine levels compared to control groups.

- Kinase Targeting : High-throughput screening revealed that the compound effectively inhibits EGFR and GSK-3 kinases, suggesting its potential as a therapeutic agent in targeted cancer therapies.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide?

- Methodological Answer : The compound can be synthesized via a multi-step route involving:

Esterification : Reacting 2,3-dichlorobenzoic acid with ethanol under acid catalysis to form the corresponding ester.

Knoevenagel Condensation : Coupling the ester with cyanoacetamide derivatives in the presence of a base (e.g., piperidine) to form the α,β-unsaturated cyanoenamide core.

Buchwald-Hartwig Amination : Introducing the morpholinylphenyl group via palladium-catalyzed cross-coupling.

Key parameters:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | H₂SO₄, ethanol, reflux | 85–90 |

| 2 | Cyanoacetamide, piperidine, DMF | 70–75 |

| 3 | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 60–65 |

| References for analogous protocols: . |

Q. How can X-ray crystallography validate the stereochemistry and crystal packing of this compound?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing .

- Refinement : Apply SHELXL for least-squares refinement against , incorporating anisotropic displacement parameters for non-H atoms .

- Validation : Check for E -configuration using C=C bond lengths (typically ~1.34 Å) and torsion angles. Hydrogen-bonding patterns (e.g., N–H···O motifs) can be analyzed using ORTEP-3 for graphical representation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against kinase targets?

- Methodological Answer :

- Scaffold Modifications : Replace the 2,3-dichlorophenyl group with fluorinated or electron-withdrawing substituents to assess steric/electronic effects on target binding .

- Morpholine Ring Alternatives : Test piperazine or thiomorpholine derivatives to evaluate solubility and hydrogen-bond acceptor capacity.

- Biological Assays : Use kinase inhibition assays (e.g., CDK2 or SIRT2) with IC₅₀ measurements. Correlate activity with computational docking (e.g., AutoDock Vina) using crystal structures from the Cambridge Structural Database (CSD) .

Q. What computational strategies predict intermolecular interactions in co-crystals or protein-ligand complexes?

- Methodological Answer :

- Docking Studies : Perform molecular dynamics (MD) simulations using AMBER or GROMACS, parameterizing the ligand with GAFF force fields.

- Hydrogen-Bond Analysis : Apply graph set notation (e.g., ) to categorize hydrogen-bond motifs in co-crystals, referencing Etter’s rules for crystal engineering .

- Electrostatic Potential Maps : Generate MEP surfaces (via Gaussian 09) to identify nucleophilic/electrophilic regions influencing binding to biological targets.

Data Contradiction & Validation

Q. How to resolve discrepancies in reported crystallographic data for α,β-unsaturated enamide derivatives?

- Methodological Answer :

- Redetermination : Re-collect diffraction data at higher resolution (<1.0 Å) to resolve disorder in the morpholine ring or cyano group.

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands for twinned crystals, comparing values before/after correction .

- Cross-Validation : Compare geometric parameters (e.g., C–N bond lengths) with analogous entries in the CSD (e.g., 2-cyano-3-arylpropenamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.